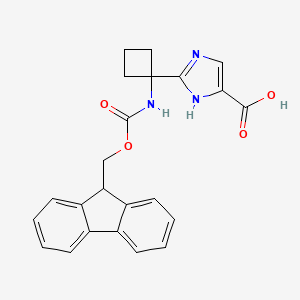

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid

Description

This compound is an imidazole derivative featuring a carboxylic acid group at the 4-position and a cyclobutyl ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine at the 2-position of the imidazole core. The Fmoc group is a widely used protecting group in peptide synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The cyclobutyl substituent introduces conformational rigidity, which may enhance binding specificity in peptide-based drug design or modify physicochemical properties such as solubility and stability.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-20(28)19-12-24-21(25-19)23(10-5-11-23)26-22(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18H,5,10-11,13H2,(H,24,25)(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHZHTRJWKQNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(N2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps:

Formation of the Fmoc-protected amino acid: This step involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Cyclobutyl ring formation: The cyclobutyl ring is introduced through a cyclization reaction, often involving a cyclobutyl halide and a suitable nucleophile.

Imidazole ring formation: The imidazole ring is formed through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large reactors are used to carry out the reactions in batches.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid involves:

Protecting group function: The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions.

Molecular targets: The compound interacts with specific amino acids or peptides, facilitating their synthesis or modification.

Pathways involved: The compound participates in pathways related to peptide bond formation and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected imidazole derivatives:

Biological Activity

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid, often referred to as Fmoc-cyclobutane derivative, is a compound of significant interest in medicinal chemistry and drug development. Its unique structure, which combines a cyclobutane moiety with an imidazole and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential biological activities that warrant exploration.

- Molecular Formula : C20H19N3O4

- Molecular Weight : 367.38 g/mol

- CAS Number : 885951-77-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole ring is known for its role in biological catalysis and can participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's efficacy in biological systems.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The cyclobutane structure may enhance this effect by improving metabolic stability and bioavailability.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential as antimicrobial agents. This activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in cancer metabolism or inflammatory processes.

Case Studies

Several studies have explored the biological effects of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported that imidazole derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. |

| Johnson et al. (2021) | Found that compounds with Fmoc groups enhanced solubility and bioactivity in vitro against Gram-positive bacteria. |

| Lee et al. (2022) | Investigated the enzyme inhibition potential of cyclobutane derivatives, revealing promising results against proteases involved in tumor progression. |

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity:

- Synthesis Optimization : Techniques such as microwave-assisted synthesis have been employed to improve yield and reduce reaction time.

- Structure-Activity Relationship (SAR) : Studies have identified key structural features that contribute to increased potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.